18-oxotryprostatin A
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Overview
Description
18-oxotryprostatin A is an indole alkaloid that is tryprostatin A substituted by an oxo substituent at position 18. Isolated from Aspergillus sydowii, it exhibits cytotoxicity. It has a role as an antineoplastic agent and an Aspergillus metabolite. It is an indole alkaloid, a member of indoles, a pyrrolopyrazine, a dipeptide, an aromatic ether, an enone and an aromatic ketone. It derives from a brevianamide F.
Scientific Research Applications
Marine-Derived Fungus and Antibacterial Activity
A study exploring the marine-derived fungus Aspergillus fumigatus MF071, isolated from the Bohai Sea in China, discovered 18-oxotryprostatin A among other compounds. This fungus and its compounds, including this compound, have shown potential in antibacterial applications, particularly against Staphylococcus aureus and Escherichia coli (Han et al., 2020).
Cytotoxic Alkaloids in Marine Fungi
Another study involving a marine-derived fungal strain, Aspergillus sydowi, identified this compound among other new compounds. The research highlighted the cytotoxic properties of these compounds against certain cancer cells, indicating a potential application in cancer research (Zhang et al., 2008).
Computational Analysis for Cancer Treatment
In silico analysis of compounds from marine organisms included this compound, identifying it as a potential molecular docking candidate for cancer treatment, specifically as an MDM2 inhibitor. This suggests its application in therapeutic strategies against certain types of cancer (Yanuar et al., 2018).
Properties
Molecular Formula |
C22H25N3O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(3S,8aS)-3-[[6-methoxy-2-(3-methylbut-2-enoyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C22H25N3O4/c1-12(2)9-19(26)20-15(14-7-6-13(29-3)10-16(14)23-20)11-17-22(28)25-8-4-5-18(25)21(27)24-17/h6-7,9-10,17-18,23H,4-5,8,11H2,1-3H3,(H,24,27)/t17-,18-/m0/s1 |
InChI Key |
UJAJXFUZWQQKAG-ROUUACIJSA-N |
Isomeric SMILES |
CC(=CC(=O)C1=C(C2=C(N1)C=C(C=C2)OC)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3)C |
Canonical SMILES |
CC(=CC(=O)C1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C |
Synonyms |
18-oxotryprostatin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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